molecular formula C9H16O2 B1245848 Actinol CAS No. 60046-50-6

Actinol

Cat. No.: B1245848
CAS No.: 60046-50-6
M. Wt: 156.22 g/mol
InChI Key: CSPVUHYZUZZRGF-RNFRBKRXSA-N
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Description

Actinol is a compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a versatile molecule that has garnered significant attention due to its unique properties and potential benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: Actinol can be synthesized from ketoisophorone through a process involving recombinant microorganisms or cell-free extracts. The reaction mixture typically includes microorganisms such as Saccharomyces cerevisiae or Candida tropicalis, which are capable of reducing ketoisophorone to levodione using a levodione reductase gene . Another method involves the diastereoselective transfer hydrogenation of levodione in the presence of a hydrogen donor and an amino-amide .

Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce this compound efficiently, ensuring high yields and purity. The process is carefully monitored to maintain optimal reaction conditions, including temperature, pH, and nutrient availability.

Chemical Reactions Analysis

Types of Reactions: Actinol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involving this compound often use reagents like sodium hydroxide or hydrochloric acid to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

Actinol has a wide range of applications in scientific research:

    Chemistry: this compound is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for creating complex molecules.

    Biology: In biological research, this compound is used to study enzyme mechanisms and metabolic pathways. Its interactions with different enzymes provide insights into biochemical processes.

    Medicine: this compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for treating various diseases.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various products, enhancing their properties and performance.

Mechanism of Action

Actinol can be compared with other similar compounds, such as alendronate and risedronate, which are bisphosphonates used in the treatment of osteoporosis . While these compounds share some similarities in their chemical structure and therapeutic applications, this compound is unique in its broader range of applications and its ability to undergo various chemical reactions. This versatility makes this compound a valuable compound in both scientific research and industrial applications.

Comparison with Similar Compounds

  • Alendronate
  • Risedronate

Actinol’s uniqueness lies in its diverse applications and its ability to be modified through different chemical reactions, making it a versatile and valuable compound in various fields.

Properties

IUPAC Name

(4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6-7,10H,4-5H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPVUHYZUZZRGF-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CC(C1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437968
Record name Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4R,6R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60046-50-6, 82977-53-5
Record name (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60046-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Actinol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2,2,6-trimethylcyclohexanone, trans-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082977535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4R,6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone / 60046-50-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-HYDROXY-2,2,6-TRIMETHYLCYCLOHEXANONE, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACTINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U2W9QB2T1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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